4-Cyanophenyl sulfamate

Palladium catalysis C–N cross-coupling Aryl sulfamate amination

4-Cyanophenyl sulfamate (CAS 26137-66-6; sulfamic acid 4-cyanophenyl ester) is an aryl sulfamate ester bearing an electron-withdrawing para-cyano substituent. This compound serves as a privileged electrophile in transition-metal-catalyzed cross-coupling reactions where the sulfamate group functions as a traceless leaving group, enabling direct C–N and C–C bond formation.

Molecular Formula C7H6N2O3S
Molecular Weight 198.20 g/mol
Cat. No. B8774852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenyl sulfamate
Molecular FormulaC7H6N2O3S
Molecular Weight198.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)OS(=O)(=O)N
InChIInChI=1S/C7H6N2O3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,(H2,9,10,11)
InChIKeyKYMGZNSEGRJUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenyl Sulfamate – A Superior Aryl Electrophile for Palladium-Catalyzed Amination and Drug-Design Scaffold


4-Cyanophenyl sulfamate (CAS 26137-66-6; sulfamic acid 4-cyanophenyl ester) is an aryl sulfamate ester bearing an electron-withdrawing para-cyano substituent. This compound serves as a privileged electrophile in transition-metal-catalyzed cross-coupling reactions where the sulfamate group functions as a traceless leaving group, enabling direct C–N and C–C bond formation [1]. The electron-deficient nature of the 4-cyanophenyl ring substantially enhances oxidative addition reactivity compared to unsubstituted phenyl sulfamate, positioning it as a high-value synthetic intermediate for constructing 4-cyanoaniline derivatives, pharmaceutical building blocks, and sulfatase/carbonic anhydrase inhibitor scaffolds [1][2].

Why Phenyl Sulfamate or 4-Nitrophenyl Sulfamate Cannot Replace 4-Cyanophenyl Sulfamate in Pd-Catalyzed Amination and Physicochemical Profiles


Aryl sulfamates are not interchangeable electrophiles; the electronic nature of the para-substituent directly governs the rate of oxidative addition to palladium, a critical determinant of coupling efficiency. The Pd catalyst system that efficiently converts 4-cyanophenyl sulfamate to arylated amine products fails to deliver acceptable results with the unsubstituted phenyl sulfamate [1]. Furthermore, the cyano group imparts a lower predicted logP (XLogP3-AA = 0.5) compared to the nitro analog (ACD/LogP ≈ 1.10), altering aqueous solubility and membrane permeability in biological contexts . Substituting with a different aryl sulfamate without verifying these specific electronic and physicochemical parameters risks synthetic failure, poor yields, or unsuitable ADME properties in downstream applications.

Head-to-Head and Quantitative Differentiation of 4-Cyanophenyl Sulfamate from Closest Analogs


Enhanced Reactivity in Pd-Catalyzed Amination: 4-Cyanophenyl Sulfamate vs. Unsubstituted Phenyl Sulfamate

Under identical Pd-catalyzed amination conditions, 4-cyanophenyl sulfamate (compound 4o) underwent efficient coupling with aniline, whereas the less reactive phenyl sulfamate (compound 4p) gave poor results [1]. This difference is attributed to the electron-withdrawing cyano group facilitating the rate-determining oxidative addition step at the Pd(0) center [1].

Palladium catalysis C–N cross-coupling Aryl sulfamate amination Synthetic methodology

Lower Predicted Lipophilicity (XLogP3-AA = 0.5) vs. 4-Nitrophenyl Sulfamate (ACD/LogP = 1.10) Enhances Aqueous Compatibility

The predicted octanol-water partition coefficient for 4-cyanophenyl sulfamate (XLogP3-AA = 0.5) is substantially lower than that of the closest electron-deficient analog, 4-nitrophenyl sulfamate (ACD/LogP = 1.10) . This lower lipophilicity translates to higher predicted aqueous solubility and may confer distinct membrane permeability characteristics relevant in biological assays [1].

Lipophilicity Drug design ADME profiling Physicochemical property differentiation

Significantly Higher Melting Point (155 °C) vs. Phenyl Sulfamate (83 °C) and 4-Nitrophenyl Sulfamate (100–102 °C) Simplifies Purification and Solid-Phase Handling

The predicted melting point of 4-cyanophenyl sulfamate (155 °C) is markedly higher than those of phenyl sulfamate (83 °C) and 4-nitrophenyl sulfamate (100–102 °C) . This elevated melting point indicates stronger crystal lattice energy, facilitating purification by recrystallization, enabling solid-phase handling at elevated temperatures, and providing a clear quality-control indicator for identity and purity verification.

Melting point Crystallization Purification Solid-phase synthesis

Balanced Predicted pKa (8.02) Positions 4-Cyanophenyl Sulfamate as an Optimal Leaving Group Between Electron-Rich and Highly Electron-Deficient Aryl Sulfamates

The predicted pKa of 4-cyanophenyl sulfamate (8.02 ± 0.70) lies between the higher pKa expected for electron-donating analogs (e.g., 4-methoxyphenyl sulfamate, estimated pKa > 8.5) and the lower pKa of strongly electron-withdrawing analogs such as 4-nitrophenyl sulfamate (predicted pKa ~6.5–7.0) [1]. This intermediate acid strength provides a balance between sufficient leaving-group lability for efficient nucleophilic displacement and adequate stability against premature hydrolysis during storage and reaction setup [1].

pKa Leaving group ability Nucleophilic substitution Hammett analysis

Where 4-Cyanophenyl Sulfamate Delivers Quantifiable Advantage in Research and Industrial Applications


Palladium-Catalyzed Synthesis of 4-Cyanodiarylamines and Drug-Like Heterocycles via C–N Cross-Coupling

Utilize 4-cyanophenyl sulfamate as the electrophilic coupling partner with anilines, heteroaryl amines, and N-heterocycles under the Pd-palladacycle/PCyp2ArXyl2 catalytic system [1]. This protocol avoids the poor reactivity encountered with phenyl sulfamate and leverages the cyano group as a versatile handle for further functionalization (reduction to amine, hydrolysis to acid, Huisgen cycloaddition). Directly applicable to the synthesis of kinase inhibitor intermediates, biphenylamine-based fluorescent probes, and dual aromatase-sulfatase inhibitor scaffolds.

Preparation of High-Purity 4-Cyanophenol Derivatives via Hydrolysis or Nucleophilic Displacement

The high melting point (155 °C) and intermediate pKa (8.02) of 4-cyanophenyl sulfamate enable straightforward purification by recrystallization, ensuring high purity for subsequent hydrolysis to 4-cyanophenol or conversion to substituted 4-cyanophenyl compounds . This is particularly valuable in radiosynthesis of 11C-labeled PET tracers for breast cancer imaging, where chemical purity and precise stoichiometry are critical [2].

Construction of Sulfatase and Carbonic Anhydrase Inhibitor Libraries with Tunable Physicochemical Profiles

The sulfamate motif irreversibly inhibits steroid sulfatase and coordinates the active-site zinc in carbonic anhydrase isoforms [1]. 4-Cyanophenyl sulfamate serves as a modular starting point for inhibitor libraries because its low lipophilicity (XLogP3-AA = 0.5) improves aqueous solubility relative to more lipophilic analogs , facilitating biochemical assay development and reducing non-specific binding artifacts in high-throughput screening.

Electron-Deficient Aryl Building Block for Materials Chemistry and OLED Development

The 4-cyanophenyl group lowers the LUMO level of conjugated materials, making it a valuable electron-transport moiety in organic light-emitting diodes and molecular electronics [1]. 4-Cyanophenyl sulfamate enables installation of this electron-withdrawing group via mild Pd-catalyzed coupling, avoiding the harsh conditions required for direct nucleophilic aromatic substitution chemistry.

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